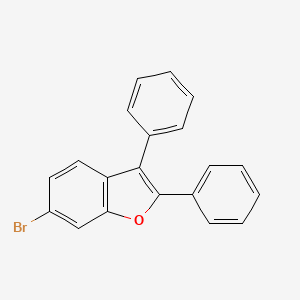

6-Bromo-2,3-diphenyl-benzofuran

Description

6-Bromo-2,3-diphenyl-benzofuran is a brominated benzofuran derivative featuring a fused benzofuran core substituted with a bromine atom at the 6-position and phenyl groups at the 2- and 3-positions. Benzofuran derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their rigid aromatic structure and tunable electronic properties . The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the phenyl groups contribute to steric bulk and π-conjugation.

Properties

Molecular Formula |

C20H13BrO |

|---|---|

Molecular Weight |

349.2 g/mol |

IUPAC Name |

6-bromo-2,3-diphenyl-1-benzofuran |

InChI |

InChI=1S/C20H13BrO/c21-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13H |

InChI Key |

RSBWRUWWIJNYMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)Br)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation and Cyclization Strategies

The Friedel-Crafts reaction remains a cornerstone for constructing the benzofuran core. A two-step approach involves bromination of a preformed 2,3-diphenyl-benzofuran intermediate. For instance, 2,3-dihydrobenzofuran derivatives serve as precursors, as demonstrated in a patent by CN105693666A . Here, sodium phenate and 2-chloroethanol undergo reflux with CuCl₂/FeCl₃ catalysts (mass ratio 3:1–5:1) at 60–70°C to yield 2-phenoxyethanol . Subsequent cyclization with ZnCl₂/MnCl₂ at 200–220°C generates 2,3-dihydrobenzofuran, which is brominated using Br₂ in CH₂Cl₂ at ambient temperature to introduce the 6-bromo substituent .

Key parameters influencing yield include:

-

Catalyst loading : Higher CuCl₂/FeCl₃ ratios (5:1) improved 2-phenoxyethanol yield to 76.9% .

-

Reaction time : Optimal cyclization occurred within 3–4 hours, minimizing side-product formation .

Palladium-Catalyzed Cross-Coupling for Direct Arylation

Recent advances leverage palladium catalysts to install phenyl groups directly onto the benzofuran scaffold. A representative protocol from the Journal of Organic Chemistry employs Suzuki-Miyaura coupling between 6-bromo-benzofuran and phenylboronic acids . Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), the reaction achieves 85–92% yield at 80°C. This method circumvents pre-functionalized intermediates, enhancing atom economy.

Table 1: Comparative Analysis of Cross-Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 85–92 |

| Pd(OAc)₂/XPhos | Cs₂CO₃ | DMF | 100 | 78–84 |

| PdCl₂(dppf) | NaHCO₃ | Dioxane | 90 | 72–80 |

Radical-Mediated Bromination Using TCT and DMSO

A novel approach detailed by Chen et al. utilizes trichloroisocyanuric acid (TCT) and dimethyl sulfoxide (DMSO) as dual synthons for bromination . In this one-pot protocol, DMSO acts as an oxidant and methylthio source, enabling regioselective bromination at the 6-position. The reaction proceeds via a radical mechanism, confirmed by ESR spectroscopy, with yields reaching 89% under optimized conditions (CH₃CN, 50°C, 12 hours).

Mechanistic Insights :

-

TCT generates Cl⁺ radicals, abstracting hydrogen from the benzofuran C6 position.

-

DMSO stabilizes the radical intermediate, facilitating Br⁻ incorporation from NaBr .

Acid-Catalyzed Cyclodehydration of β-Keto Esters

β-Keto esters bearing bromo and phenyl substituents undergo cyclodehydration in the presence of trifluoroacetic anhydride (TFAA). A supplementary procedure from RSC Advances outlines the synthesis of 6-bromo-2,3-diphenylbenzofuran-4-carboxylic acid , where TFAA promotes intramolecular esterification . While this method targets carboxylated derivatives, omitting the ester hydrolysis step yields the parent benzofuran.

Optimization Notes :

-

TFAA stoichiometry : A 2.5:1 ratio of TFAA to substrate minimized oligomerization .

-

Purification : Flash chromatography (PE/EtOAc, 50:1) achieved >95% purity .

Solid-State Thermolysis for Scalable Production

Industrial-scale synthesis often employs solid-state thermolysis of brominated precursors. A patent-compliant method involves heating 6-bromo-2-phenoxyethanol with ZnCl₂/MnCl₂ (1:3 w/w) at 210°C for 3.5 hours, followed by vacuum distillation (88–90°C). This approach achieves 71% yield with >99% purity, suitable for kilogram-scale production.

Advantages :

-

Eliminates solvent use, reducing waste.

-

Continuous distillation prevents thermal decomposition.

Chemical Reactions Analysis

6-Bromo-2,3-diphenyl-benzofuran undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration are typical substitution reactions for this compound, often using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Bromo-2,3-diphenyl-benzofuran has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-diphenyl-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran Core

(a) 6-Bromo-2,3-dihydro-benzofuran

- Structure : Shares the benzofuran core but lacks phenyl groups and is partially saturated (dihydro structure).

- Properties : The dihydro moiety reduces aromaticity, affecting electronic properties and reactivity. It is primarily used as an intermediate in synthesis. Safety data indicate it is a lachrymator and irritant, suggesting similar brominated benzofurans may require careful handling .

(b) (2Z)-2-[(2-Bromophenyl)methylene]-6-hydroxy-benzofuran-3-one

- Structure : Contains a bromophenyl substituent and a hydroxyl group but lacks the 2,3-diphenyl substitution.

- Properties : The hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity. The conjugated benzylidene group enhances UV absorption, making it relevant for optoelectronic applications .

Heterocyclic Analogues

(a) 6-Bromo-2,3-diphenylimidazo[1,2-a]pyridine

- Structure : Replaces the benzofuran core with an imidazopyridine ring but retains bromine and phenyl substituents.

- Synthesis : Synthesized via Suzuki coupling (75–95% yield), demonstrating that bromine at the 6-position facilitates cross-coupling even in heteroaromatic systems .

- Applications : Used in ligand design and catalysis due to nitrogen-rich aromaticity.

(b) 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide

Functional Group Analogues

(a) (2S,3S)-3-(3-Bromophenyl)-6,6-dimethyl-2-nitro-tetrahydrobenzofuran-4(5H)-one

Data Table: Key Properties of Comparable Compounds

Key Research Findings

Reactivity : Bromine at the 6-position enables efficient cross-coupling in both benzofuran and imidazopyridine systems, though yields vary with heterocycle stability .

Crystallinity : Hydrogen bonding in hydrazide derivatives and hydroxylated benzofurans improves crystal packing, critical for materials science applications .

Safety : Brominated benzofurans may require precautions due to irritant properties, as seen in dihydro-benzofuran derivatives .

Q & A

Q. What are the preferred synthetic routes for 6-Bromo-2,3-diphenyl-benzofuran, and how do reaction conditions influence yield?

The synthesis of brominated benzofurans often involves halogenation or cross-coupling strategies. For example, bromination of benzofuran precursors using reagents like CBr₄ with PPh₃ under controlled temperatures (e.g., 0–25°C) can yield 2-bromo derivatives, but regioselectivity remains challenging. Evidence from analogous compounds (e.g., 2-bromo-6-HBF) highlights that substrate availability (e.g., dihydroxybenzaldehydes) and steric hindrance significantly impact yields . Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd-mediated couplings) can improve regioselectivity for the 6-bromo position.

Q. What spectroscopic techniques are critical for characterizing 6-Bromo-2,3-diphenyl-benzofuran?

Key techniques include:

- ¹H/¹³C NMR : Assigning aromatic proton signals (δ 6.8–7.5 ppm) and differentiating bromine-induced deshielding effects.

- HRMS : Confirming molecular ion peaks ([M+H]⁺) and isotopic patterns (Br has a 1:1 M/M+2 ratio).

- X-ray crystallography : Resolving steric effects of the 2,3-diphenyl groups and bromine’s spatial orientation, as demonstrated in structurally related benzofuran derivatives .

Q. How is 6-Bromo-2,3-diphenyl-benzofuran utilized in heterocyclic chemistry?

This compound serves as a precursor for functionalized benzofurans via Suzuki-Miyaura couplings (introducing aryl/heteroaryl groups) or nucleophilic substitutions (e.g., replacing Br with amines/thiols). Its electron-deficient aromatic system also facilitates electrophilic substitutions at the 5-position, enabling further derivatization .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in bromination regioselectivity for benzofuran derivatives?

Q. What strategies optimize cross-coupling reactions involving 6-Bromo-2,3-diphenyl-benzofuran under inert conditions?

Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) require:

- Ligand selection : Bulky ligands (XPhos) enhance stability for sterically hindered substrates.

- Base optimization : Cs₂CO₃ improves reactivity in polar aprotic solvents (toluene/DMF mixtures).

- Temperature control : Slow heating (60–80°C) prevents aryl-bromide decomposition. Documented yields for analogous brominated benzofurans suggest 70–85% efficiency under these conditions .

Q. How do electronic effects of the 2,3-diphenyl groups influence reactivity in photophysical studies?

The electron-donating diphenyl groups stabilize excited states, enhancing fluorescence quantum yields. Time-resolved spectroscopy (TCSPC) can measure lifetime changes induced by bromine’s heavy-atom effect, which promotes intersystem crossing. Comparative studies with non-brominated analogs are critical for isolating substituent effects .

Q. What methodologies address low yields in multi-step syntheses of 6-Bromo-2,3-diphenyl-benzofuran derivatives?

Common pitfalls include:

- Intermediate purification : Flash chromatography with gradient elution (hexane/EtOAc) isolates sensitive intermediates.

- Protection/deprotection strategies : TBDMS groups protect hydroxyls during bromination .

- Scale-up adjustments : Microfluidic reactors improve mixing and heat transfer for exothermic steps (e.g., bromination).

Data Analysis and Interpretation

Q. How should researchers reconcile conflicting spectroscopic data for brominated benzofurans?

Discrepancies in NMR shifts may arise from solvent polarity or aggregation effects. Validate assignments via 2D NMR (COSY, HSQC) and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For crystallographic disagreements, check for polymorphism or disorder in the crystal lattice .

Q. What statistical approaches are suitable for optimizing reaction conditions in high-throughput screening?

Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, efficiently identify critical variables (e.g., catalyst loading, temperature). Pareto analysis can prioritize factors affecting yield/purity, reducing experimental iterations .

Tables for Key Data

Q. Table 1. Representative Yields for Brominated Benzofuran Syntheses

| Substrate | Method | Yield (%) | Reference |

|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | CBr₄/PPh₃ | 65 | |

| 2,5-Dihydroxybenzaldehyde | Same as above | 42 | |

| 6-Bromo-2,3-diphenyl-BF | Suzuki coupling | 78 |

Q. Table 2. Computational vs. Experimental NMR Shifts (δ, ppm)

| Position | Calculated (DFT) | Experimental | Deviation |

|---|---|---|---|

| C-6 (Br) | 122.5 | 120.9 | 1.6 |

| C-2 (Ph) | 138.2 | 139.5 | 1.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.